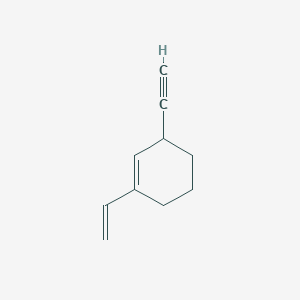

1-Ethenyl-3-ethynylcyclohexene

Description

Structure

3D Structure

Properties

CAS No. |

104943-57-9 |

|---|---|

Molecular Formula |

C10H12 |

Molecular Weight |

132.2 g/mol |

IUPAC Name |

1-ethenyl-3-ethynylcyclohexene |

InChI |

InChI=1S/C10H12/c1-3-9-6-5-7-10(4-2)8-9/h1,4,8-9H,2,5-7H2 |

InChI Key |

YXEPEKHXXKUCRR-UHFFFAOYSA-N |

SMILES |

C=CC1=CC(CCC1)C#C |

Canonical SMILES |

C=CC1=CC(CCC1)C#C |

Synonyms |

Cyclohexene, 1-ethenyl-3-ethynyl- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Ethenyl 3 Ethynylcyclohexene and Analogous Enynes

Convergent and Divergent Synthetic Pathways

The construction of complex molecules like 1-ethenyl-3-ethynylcyclohexene can be approached through either convergent or divergent synthetic strategies, each offering distinct advantages.

In contrast, a divergent synthesis begins with a common intermediate that is selectively functionalized to produce a variety of structurally related compounds. For instance, a suitably protected cyclohexenone could serve as a scaffold. Selective modifications at the 1- and 3-positions would then introduce the ethenyl and ethynyl (B1212043) groups, respectively. This approach is particularly powerful for creating libraries of analogous compounds for applications such as drug discovery or materials science. Recent advancements have demonstrated diastereodivergent and regiodivergent syntheses of substituted cyclohexenes, allowing for the selective formation of different isomers from a single starting material by carefully choosing catalysts and reaction conditions. acs.orgresearchgate.net

| Synthetic Strategy | Description | Advantages |

| Convergent | Independent synthesis of molecular fragments followed by their assembly. | Higher overall yields for complex targets, parallel synthesis streamlines workflow. |

| Divergent | A common intermediate is elaborated into a variety of analogs. | Efficient for generating libraries of related compounds, allows for systematic structure-activity relationship studies. |

Strategic Incorporations of Ethenyl and Ethynyl Functionalities onto Cyclohexene (B86901) Rings

A common strategy involves the sequential functionalization of a pre-existing cyclohexene core. For example, a cyclohexenone can undergo a 1,4-conjugate addition of an organocuprate reagent to install a substituent at the 3-position, which can then be elaborated into the ethynyl group. The carbonyl group at the 1-position can then be converted to a vinyl group through a Wittig reaction or by the addition of a vinyl organometallic reagent followed by dehydration.

Alternatively, both functionalities can be introduced through cross-coupling reactions. A dihalogenated cyclohexene derivative can be selectively coupled with an organostannane or organoboron reagent to introduce the vinyl group, followed by a Sonogashira coupling with a terminal alkyne to install the ethynyl group. The order of these reactions is crucial to avoid unwanted side reactions.

Radical group transfer reactions have also emerged as a powerful tool for the installation of vinyl and alkynyl groups. researchgate.netrsc.orgnih.gov For instance, the transfer of a vinyl or alkynyl group from a silicon-based reagent to a radical precursor on the cyclohexene ring can be achieved under mild photoredox catalysis.

Catalytic Approaches in Enynyl Cyclohexene Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of enynyl cyclohexenes, offering access to complex structures with high levels of control.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Methodology)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds. The Sonogashira coupling, in particular, is a highly effective method for the introduction of an ethynyl group onto an sp2-hybridized carbon, such as that of a vinyl halide or triflate. In the context of this compound synthesis, a vinyl triflate or halide at the 3-position of a vinylcyclohexene can be coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. A variety of palladium catalysts, including those with phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands, have been developed to facilitate this transformation under mild conditions with high functional group tolerance.

Organocopper-Mediated Alkynylation and Vinylation

Organocopper reagents, often in the form of Gilman cuprates (R₂CuLi), are powerful nucleophiles for the formation of carbon-carbon bonds. They are particularly effective in 1,4-conjugate addition reactions to α,β-unsaturated ketones. For the synthesis of enynyl cyclohexenes, an ethynyl- or vinyl-containing cuprate (B13416276) can be added to a cyclohexenone precursor. For example, the conjugate addition of a lithium dialkynylcuprate to cyclohexenone would introduce the ethynyl group at the 3-position.

Organocuprates can also be used in substitution reactions. The ring-opening of a cyclohexene epoxide with an alkynyl or vinyl cuprate can introduce the respective functionality with high stereocontrol. wikipedia.org Furthermore, vinylcuprates can be coupled with cyclohexenyl triflates or halides to install the vinyl group.

| Reagent | Application in Enynyl Cyclohexene Synthesis |

| Palladium Catalysts | Sonogashira coupling for the introduction of the ethynyl group. |

| Organocopper Reagents | 1,4-conjugate addition to cyclohexenones for alkynylation or vinylation; Ring-opening of epoxides. |

Asymmetric Synthetic Routes to Chiral Enynyl Cyclohexenes

The development of asymmetric methods to access chiral enynyl cyclohexenes is of significant interest, as the stereochemistry of these compounds can have a profound impact on their biological activity and material properties. Asymmetric synthesis can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.

For instance, an enantioselective conjugate addition of an organocuprate to a cyclohexenone, mediated by a chiral ligand, can establish a stereocenter at the 3-position. Similarly, asymmetric catalytic hydrogenation or hydroboration of a diene precursor can set the stereochemistry of the cyclohexene ring before the introduction of the enyne functionalities. Asymmetric desymmetrization of a prochiral cyclohexene derivative is another powerful strategy.

Rearrangement Reactions for Constructing Enynyl Cyclohexene Motifs

Rearrangement reactions offer elegant and often powerful strategies for the construction of complex cyclic systems, including enynyl cyclohexenes. These reactions can rapidly build molecular complexity from simpler precursors.

Enyne metathesis is a metal-catalyzed reaction that involves the reorganization of the bonds between an alkene and an alkyne. uwindsor.caorganic-chemistry.orgwikipedia.orgscielo.org.bo Ring-closing enyne metathesis (RCEYM) of an acyclic precursor containing both an alkene and two alkyne moieties, or a diene and an alkyne, can be employed to construct the cyclohexene ring with the desired functionalities in a single step. The resulting 1,3-diene can be further manipulated to generate the final enyne product.

Sigmatropic rearrangements , such as the Claisen rearrangement, are another class of powerful reactions for C-C bond formation. organic-chemistry.orgrsc.orgyoutube.comresearchgate.netnih.gov A substrate containing an allyl vinyl ether moiety can undergo a uwindsor.cauwindsor.ca-sigmatropic rearrangement to form a γ,δ-unsaturated carbonyl compound. If the starting material is appropriately designed, this rearrangement can be used to introduce a vinyl group and set up the carbon framework for the subsequent introduction of the ethynyl group.

Electrocyclic reactions , which involve the concerted formation or breaking of a sigma bond within a conjugated π-system, can also be utilized. libretexts.orgnih.gov For example, a 6π-electrocyclization of a conjugated triene can form a cyclohexadiene, which can then be selectively functionalized to yield the target this compound. The stereochemical outcome of these reactions is often highly predictable based on the Woodward-Hoffmann rules.

Gold-Catalyzed Sigmatropic Rearrangements and Nazarov Cyclizations

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the cycloisomerization of enynes. These catalysts exhibit a high affinity for alkynes, activating them towards nucleophilic attack and subsequent rearrangement.

One notable application is in cascade reactions that combine sigmatropic rearrangements with cyclizations. For instance, gold(I) catalysts can facilitate a tandem 1,3-acyloxy migration/Nazarov cyclization sequence in chiral 1,3-enyne aldehydes bearing propargylic acetates. This process allows for the stereoselective synthesis of densely functionalized bicyclo[3.3.0]octenones in high yields and with excellent enantioselectivity. wikipedia.orgslideshare.net The proposed mechanism involves the initial gold-catalyzed 1,3-acyloxy migration, which is followed by a Nazarov cyclization.

Gold(I) catalysts are also effective in promoting skeletal rearrangements of 1,6-enynes, which can be mechanistically described as a suprafacial 1,3-sigmatropic shift. synarchive.com These rearrangements can lead to the formation of either exo-type or endo-type 1,3-diene products. The selectivity of these reactions is influenced by both steric and electronic factors. Typically, these gold(I)-catalyzed single-cleavage rearrangements are stereospecific, meaning the configuration of the alkene in the starting material is retained in the product. However, stereoconvergent pathways have been observed, particularly when electron-rich substituents are present.

The general procedure for such cycloisomerizations involves treating a solution of the enyne in a solvent like dichloromethane with a catalytic amount of a gold(I) complex, such as [JohnPhosAu(NCMe)]SbF₆.

| Catalyst System | Substrate Type | Reaction Type | Key Features |

| Gold(I) Complexes | Chiral 1,3-enyne aldehydes with propargylic acetates | 1,3-Acyloxy migration/Nazarov cyclization cascade | Stereoselective, high yields, high enantiomeric excess |

| Cationic Gold(I) (e.g., [JohnPhosAu(MeCN)]SbF₆) | 1,6-Enynes | Skeletal Rearrangement (1,3-sigmatropic shift) | Stereospecific retention of alkene geometry, can be stereoconvergent with electron-rich groups |

Rupe Rearrangement and Related Transformations

The Rupe rearrangement is a classical acid-catalyzed reaction of tertiary α-acetylenic alcohols, which leads to the formation of α,β-unsaturated ketones. wikipedia.orgslideshare.net This transformation competes with the Meyer-Schuster rearrangement, which typically forms α,β-unsaturated aldehydes or ketones from secondary and tertiary propargylic alcohols. wikipedia.orgsynarchive.com

In the context of synthesizing precursors for or derivatives of this compound, a tertiary alcohol containing an α-ethynyl group on a cyclohexene scaffold could undergo a Rupe-type rearrangement. The reaction is initiated by the protonation of the hydroxyl group, followed by its elimination to form a carbocation. A subsequent rearrangement and tautomerization yield the α,β-unsaturated ketone. A key intermediate in the Rupe rearrangement is an enyne.

The traditional use of strong acids for the Rupe rearrangement can sometimes lead to side reactions and low yields. slideshare.net To circumvent these issues, milder conditions using Lewis acid catalysts or transition metal-based catalysts have been developed. wikipedia.org For instance, silylvanadate catalysts have been shown to efficiently isomerize α-acetylenic alcohols to the corresponding α,β-unsaturated carbonyl compounds. scispace.com

| Reaction | Substrate | Conditions | Product |

| Rupe Rearrangement | Tertiary α-acetylenic alcohols | Strong acid (e.g., H₂SO₄) | α,β-Unsaturated methyl ketones |

| Meyer-Schuster Rearrangement | Secondary and tertiary propargylic alcohols | Acid-catalyzed | α,β-Unsaturated aldehydes or ketones |

Functional Group Interconversions on the Cyclohexene Core

The vinyl and ethynyl functionalities on the this compound core are amenable to a wide range of chemical transformations, allowing for the synthesis of diverse derivatives. These functional group interconversions (FGIs) are crucial for elaborating the basic scaffold into more complex target molecules.

The double bond of the ethenyl group and the double bond within the cyclohexene ring can undergo various reactions, including:

Hydrogenation: Selective reduction of one or both double bonds can be achieved using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Wilkinson's catalyst. The conditions can be tuned to achieve partial or full saturation.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bonds can introduce functionality for further substitution reactions.

Oxidation: Epoxidation of the double bonds using reagents like meta-chloroperoxybenzoic acid (m-CPBA) can provide reactive epoxide intermediates. Dihydroxylation using osmium tetroxide (OsO₄) can lead to the formation of diols.

The ethynyl group is also a versatile handle for functionalization:

Hydration: In the presence of acid and a mercury catalyst, the triple bond can be hydrated to form a methyl ketone (Markovnikov addition).

Reduction: The triple bond can be selectively reduced to a cis-alkene using Lindlar's catalyst or to a trans-alkene using a dissolving metal reduction (e.g., Na in liquid NH₃). Complete reduction to an ethyl group can be achieved with catalytic hydrogenation.

Coupling Reactions: As a terminal alkyne, the ethynyl group can participate in various coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.

The ability to perform these interconversions orthogonally is a key strategy in the synthesis of complex molecules based on the cyclohexene scaffold. nih.govacs.org

| Functional Group | Reaction Type | Reagents | Product Functional Group |

| Ethenyl (Vinyl) | Hydrogenation | H₂, Pd/C | Ethyl |

| Ethenyl (Vinyl) | Halogenation | Br₂ | Dibromoethane derivative |

| Ethenyl (Vinyl) | Epoxidation | m-CPBA | Epoxide |

| Ethynyl | Hydration | H₂SO₄, HgSO₄ | Methyl ketone |

| Ethynyl | Partial Reduction (cis) | H₂, Lindlar's catalyst | Ethenyl (Vinyl) |

| Ethynyl | Partial Reduction (trans) | Na, NH₃ (l) | Ethenyl (Vinyl) |

| Ethynyl | Sonogashira Coupling | Aryl/Vinyl halide, Pd catalyst, Cu(I) co-catalyst | Substituted alkyne |

Mechanistic Insights and Reactivity Profiling of 1 Ethenyl 3 Ethynylcyclohexene

Unimolecular and Bimolecular Cycloaddition Chemistry

The conjugated π-system of 1-Ethenyl-3-ethynylcyclohexene, comprising a vinyl group (ethenyl) and an ethynyl (B1212043) group, presents a versatile scaffold for various cycloaddition reactions.

Diels-Alder Reactions and Related Pericyclic Processes

The 1-ethenyl group in conjunction with the endocyclic double bond of the cyclohexene (B86901) ring forms a conjugated diene system, making it a potential candidate for Diels-Alder reactions. In this [4+2] cycloaddition, the diene would react with a dienophile. The facial selectivity (endo/exo) and regioselectivity of such a reaction would be influenced by steric and electronic factors of both the diene and the dienophile.

Table 1: Predicted Parameters for a Hypothetical Diels-Alder Reaction of this compound

| Parameter | Predicted Outcome | Rationale |

| Diene Reactivity | Moderate to High | The conjugated system is electronically suitable for participation in Diels-Alder reactions. |

| Regioselectivity | Dependent on Dienophile | The substitution pattern on the dienophile would dictate the regiochemical outcome based on frontier molecular orbital interactions. |

| Stereoselectivity | Endo product favored | Based on the general principles of the Diels-Alder reaction, the endo product is typically the kinetic product due to secondary orbital interactions. |

[3+2] Cycloaddition Reactions Involving Strained Cycloalkynes

The ethynyl group of this compound could potentially participate as a dipolarophile in [3+2] cycloaddition reactions. When reacted with a 1,3-dipole, such as an azide (B81097) or a nitrile oxide, a five-membered heterocyclic ring would be formed. Reactions with highly reactive strained cycloalkynes, like cyclooctyne, are also a theoretical possibility, proceeding through a concerted mechanism to yield a polycyclic product.

Transition Metal-Mediated Higher-Order Cycloadditions (e.g., [6+2], [5+2])

Transition metal catalysis can enable cycloaddition reactions that are thermally forbidden. For this compound, the conjugated system could potentially engage in higher-order cycloadditions. For instance, in the presence of a suitable transition metal catalyst (e.g., chromium, rhodium, or iron), the diene moiety could react with a π-system of two or more atoms to form larger ring systems, such as in [6+2] or [5+2] cycloadditions. The alkyne could also be a reactive partner in such transformations.

Intramolecular Cascade Cycloadditions (e.g., Nazarov Cyclization)

While a classic Nazarov cyclization involves the 4π-electrocyclization of a divinyl ketone to form a cyclopentenone, analogous intramolecular cascades could be envisioned for derivatives of this compound. If the molecule were functionalized to contain an appropriate activating group, an intramolecular cyclization could potentially be triggered, leading to complex polycyclic structures. However, in its current form, the parent compound is not primed for a standard Nazarov reaction.

Selective Functionalization of Alkene and Alkyne Moieties

The presence of both a double and a triple bond allows for the potential for selective functionalization, depending on the reagents and reaction conditions.

Electrophilic Additions

Electrophilic addition reactions would be expected to occur at both the alkene and the alkyne. The selectivity would be dictated by the relative nucleophilicity of the two moieties and the stability of the resulting carbocation intermediates.

Addition to the Alkene: The conjugated diene system would likely react with electrophiles. Protonation would be expected to occur at the terminal carbon of the ethenyl group to generate a resonance-stabilized allylic carbocation. Subsequent attack by a nucleophile would lead to 1,2- or 1,4-addition products.

Addition to the Alkyne: The ethynyl group can also undergo electrophilic addition. The formation of a vinyl cation intermediate would be involved. The regioselectivity of this addition would follow Markovnikov's rule, with the electrophile adding to the terminal carbon of the alkyne.

Table 2: Predicted Regioselectivity of Electrophilic Addition to this compound

| Reagent (E-Nu) | Moiety Attacked | Predicted Major Product(s) | Rationale |

| HBr | Alkene (diene system) | 1,2- and 1,4-adducts | Formation of a resonance-stabilized allylic carbocation. |

| HBr | Alkyne | Markovnikov adduct | Formation of the more stable vinyl cation. |

| Br₂ | Alkene (diene system) | 1,2- and 1,4-dibromo adducts | Formation of a bromonium ion intermediate followed by nucleophilic attack. |

| Br₂ | Alkyne | trans-Dibromoalkene | Anti-addition via a bromonium ion intermediate. |

Nucleophilic Additions

The conjugated enyne system of this compound presents multiple sites for nucleophilic attack. The reactivity of such systems is influenced by the electronic properties of the conjugated π-system, with the triple bond often being more susceptible to nucleophilic addition than the double bonds, particularly when activated by a metal catalyst or when using soft nucleophiles. bham.ac.ukacs.org The regioselectivity of the addition is a key aspect, with nucleophiles potentially attacking either the internal or terminal carbon of the ethynyl group, or one of the carbons of the ethenyl group.

In the absence of activating groups, direct nucleophilic addition to the carbon-carbon multiple bonds can be challenging due to the electron-rich nature of the π-systems. dalalinstitute.com However, for activated alkynes, such as propiolates or ynones, 1,4-conjugate addition is a common reaction pathway. acs.org For non-activated enynes like this compound, the reaction often requires catalysis or the use of highly reactive nucleophiles. The stereochemistry of nucleophilic addition to the cyclohexene ring is influenced by the existing ring conformation and any chiral centers, potentially leading to diastereomeric products. dalalinstitute.comsaskoer.ca Attack can occur from either the same side (syn-addition) or the opposite side (anti-addition) of the π-system, depending on the reaction mechanism. dalalinstitute.com

Cyclopropanation of the Cyclohexene Double Bond

The presence of two distinct olefinic sites—the endocyclic cyclohexene double bond and the exocyclic ethenyl (vinyl) group—in this compound raises questions of chemoselectivity in cyclopropanation reactions. The Simmons-Smith reaction, a widely used method for cyclopropanation, involves an organozinc carbenoid that reacts stereospecifically with alkenes. wikipedia.orgnih.gov The configuration of the double bond is preserved in the cyclopropane (B1198618) product. wikipedia.org

For a substrate like this compound, which is a polyene, the regioselectivity of cyclopropanation is a significant consideration. researchgate.netnih.gov Generally, the Simmons-Smith reaction favors more electron-rich or less sterically hindered double bonds. The relative reactivity of the endocyclic versus the exocyclic double bond would depend on these factors. In some cases, transition metal catalysis can be employed to control the regioselectivity of Simmons-Smith type reactions based on the substitution pattern of the alkenes. researchgate.netnih.gov The stereochemical outcome of the cyclopropanation of the cyclohexene ring would be influenced by the existing stereochemistry of the molecule, with the carbenoid typically adding to the less sterically hindered face of the double bond. wikipedia.org

Metal-Catalyzed Transformations of Enynyl Systems

The enynyl moiety of this compound is a versatile functional group for a variety of metal-catalyzed transformations, enabling the construction of complex molecular architectures. nih.govresearchgate.netrsc.org

Ruthenium-Catalyzed Activation and Allenylidene Formation

Terminal alkynes can be activated by ruthenium complexes to form highly reactive intermediates such as vinylidenes and allenylidenes. scispace.com The reaction of the terminal ethynyl group of this compound with a suitable ruthenium catalyst can lead to the formation of a ruthenium-allenylidene complex. scispace.comorganic-chemistry.orgacs.org This transformation typically involves the initial coordination of the alkyne to the metal center, followed by a rearrangement. scispace.com

Ruthenium-allenylidene complexes are characterized by an electrophilic nature at the α- and γ-carbon atoms relative to the metal, making them susceptible to nucleophilic attack at these positions. scispace.com This reactivity can be harnessed in various catalytic processes to form new carbon-carbon or carbon-heteroatom bonds. The formation of an allenylidene intermediate from this compound would open up pathways for further functionalization of the molecule.

Rhodium-Catalyzed Cyclization and Silole Formation

Rhodium catalysts are effective in promoting the cyclization of enynes and diynes with silylating agents to form silicon-containing heterocycles, such as siloles. elsevierpure.com A rhodium-catalyzed silylative cyclization of this compound with a disilane, for instance, could potentially lead to the formation of a silole fused to the cyclohexene ring. Such reactions allow for the synthesis of densely substituted silole derivatives. elsevierpure.com The mechanism of these transformations can be complex, often involving oxidative cyclization of the rhodium center with the enyne moiety. nih.govnih.gov Rhodium-catalyzed enyne cycloisomerization is a powerful tool for the construction of five-membered rings. nih.gov

Multicomponent Coupling Reactions (e.g., Cu-catalyzed triazole synthesis)

The terminal alkyne of this compound is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." wikipedia.orgrsc.org This reaction allows for the highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne. wikipedia.org The CuAAC reaction is known for its high functional group tolerance and chemoselectivity, meaning the reaction would be expected to proceed selectively at the ethynyl group without affecting the ethenyl or cyclohexene double bonds. nih.govnih.gov

This multicomponent reaction provides a straightforward method for conjugating this compound to a wide variety of molecules bearing an azide functional group. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts with a reducing agent or used as a preformed complex. acs.org

Investigation of Stereochemical Outcomes in Reactions

The stereochemical outcomes of reactions involving this compound are of significant interest due to the potential for multiple stereocenters in the products. For nucleophilic additions to the cyclohexene ring, the approach of the nucleophile can be influenced by the conformation of the ring, leading to either axial or equatorial attack and potentially a mixture of diastereomers if a stereocenter is already present. saskoer.caacs.org

In cyclopropanation reactions, the stereospecificity of the Simmons-Smith reaction means that the relative stereochemistry of the substituents on the double bond is retained in the cyclopropane ring. wikipedia.org The facial selectivity of the addition to the cyclohexene ring would determine the stereochemistry of the newly formed cyclopropane ring relative to the rest of the molecule.

For metal-catalyzed reactions, the stereochemical outcome is often dictated by the chiral ligands on the metal catalyst. researchgate.net For instance, in rhodium-catalyzed asymmetric enyne cycloisomerization, the use of chiral phosphine (B1218219) ligands can induce high enantioselectivity in the formation of cyclic products. nih.gov The study of these stereochemical aspects is crucial for the application of this compound in the synthesis of complex, stereochemically defined molecules.

Computational and Theoretical Investigations of 1 Ethenyl 3 Ethynylcyclohexene

Quantum Chemical Calculations for Molecular Geometry and Conformational Landscape

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and conformational preferences of molecules like 1-ethenyl-3-ethynylcyclohexene. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electron distribution and predict stable molecular geometries.

The geometry of this compound would be optimized using sophisticated computational methods to locate energy minima on the potential energy surface. High-level ab initio methods, such as Coupled-Cluster theory with single, double, and perturbative triple excitations [CCSD(T)], and second-order Møller–Plesset perturbation theory (MP2), provide highly accurate results, often considered the "gold standard" in computational chemistry. studysmarter.co.ukaip.org These methods are computationally intensive and are often used to benchmark less demanding methods.

Density Functional Theory (DFT) offers a practical balance between accuracy and computational cost, making it a widely used tool for molecules of this size. aip.orgmdpi.com Functionals such as B3LYP or those from the M06 suite, combined with Pople-style (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), are commonly employed for geometry optimizations and energy calculations. studysmarter.co.ukaip.orgresearchgate.net For a molecule with multiple rotatable bonds and a flexible ring, these calculations would identify the various possible conformers.

The cyclohexene (B86901) ring in this compound exists in a half-chair conformation. The ethynyl (B1212043) substituent at the C3 position can adopt either a pseudo-axial or a pseudo-equatorial orientation. These two arrangements represent distinct conformers with different steric and electronic environments, leading to different energies.

Computational studies on similar molecules, such as ethynylcyclohexane, have shown that the equatorial conformer is generally more stable than the axial one due to reduced steric strain. aip.orgresearchgate.net A similar preference would be expected for this compound. The energy difference between these conformers (ΔE) can be precisely calculated.

The interconversion between the pseudo-axial and pseudo-equatorial forms occurs via a ring-flip process that passes through higher-energy transition states. The energy barrier for this interconversion is a critical parameter that determines the conformational dynamics of the molecule. For substituted cyclohexanes, these barriers are typically in the range of 5-10 kcal/mol. nih.gov

Table 1: Illustrative Conformational Energy Data for this compound *

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Pseudo-equatorial | 0.00 | ~95 |

| Pseudo-axial | ~2.00 | ~5 |

| Transition State | ||

| Ring Interconversion | ~8.50 | - |

*Note: These are hypothetical values based on typical data for substituted cyclohexenes and are for illustrative purposes only. Specific experimental or computational data for this compound is not available in the cited literature.

Mechanistic Probing through Computational Models

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to observe experimentally.

For reactions involving this compound, such as cycloadditions (e.g., Diels-Alder reaction), computational methods can locate the transition state (TS) structure connecting reactants and products. studysmarter.co.uktestbook.comwikipedia.orgbyjus.comunacademy.com A key characteristic of a TS is that it represents a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Once a TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This traces the reaction path downhill from the TS to the corresponding reactants and products, confirming that the located TS indeed connects the desired species. The activation energy (Ea) of the reaction is determined by the energy difference between the transition state and the reactants. For a Diels-Alder reaction, where this compound could act as the diene, the transition state would feature the simultaneous formation of two new sigma bonds in a cyclic arrangement. testbook.comwikipedia.org

Molecular Electron Density Theory (MEDT) is a modern framework for understanding chemical reactivity. benthamscience.combenthamdirect.commdpi.comluisrdomingo.comresearchgate.net Proposed by Luis Domingo, MEDT posits that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. benthamscience.combenthamdirect.commdpi.comluisrdomingo.comresearchgate.net

An MEDT study of a reaction involving this compound would involve several stages of analysis:

Conceptual DFT (CDFT) Analysis: Calculation of reactivity indices such as the electronic chemical potential (μ), chemical hardness (η), and global electrophilicity (ω) for the reactants. These indices help to classify the reactants as electrophiles or nucleophiles and predict the polar nature of a reaction.

Electron Localization Function (ELF) Analysis: The ELF is a quantum topological tool that provides a visualisation of electron localization in a molecule. Along a reaction path, ELF analysis reveals the precise points where chemical bonds are broken and formed, offering a detailed picture of the reaction mechanism.

Table 2: Illustrative Conceptual DFT Indices (in eV) for a Hypothetical Reaction *

| Compound | Electronic Chemical Potential (μ) | Chemical Hardness (η) | Global Electrophilicity (ω) |

| This compound (as Diene) | -3.2 | 5.5 | 0.93 |

| Maleic Anhydride (B1165640) (as Dienophile) | -5.8 | 4.9 | 3.43 |

*Note: These values are hypothetical and serve to illustrate the application of CDFT. They are calculated based on HOMO and LUMO energies. The higher electrophilicity index of maleic anhydride suggests it would be the electrophile in a polar Diels-Alder reaction.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comacs.org

For this compound, which contains both a conjugated diene system (ethenylcyclohexene part) and an alkyne (ethynyl part), FMO analysis would be crucial to predict its reactivity in pericyclic reactions. The energy and spatial distribution of the HOMO and LUMO would determine its behavior as either a diene or a dienophile (or enyne).

The interaction between the HOMO of the diene and the LUMO of the dienophile is typically the most significant for explaining reactivity and regioselectivity in Diels-Alder reactions. acs.org A smaller HOMO-LUMO energy gap between the reactants generally corresponds to a lower activation barrier and a faster reaction. The coefficients of the FMOs on the individual atoms can be used to predict the regioselectivity of the cycloaddition.

Table 3: Illustrative Frontier Molecular Orbital Energies (in eV) for this compound *

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.95 | Primarily located on the conjugated diene system (C=C-C=C) |

| LUMO | -0.45 | Primarily located on the conjugated diene system (C=C-C=C) |

| HOMO-1 | -6.80 | Associated with the ethynyl (C≡C) π-bond |

| LUMO+1 | 1.20 | Associated with the ethynyl (C≡C) π*-antibonding orbital |

*Note: These are hypothetical energy values based on typical DFT calculations for enyne compounds and are for illustrative purposes. The relative energies indicate the diene portion is the most likely site for HOMO-driven reactions.

Quantitative Structure-Reactivity Relationships (QSAR) in Enyne Chemistry

Quantitative Structure-Reactivity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. numberanalytics.comslideshare.net In the context of enyne chemistry, QSAR models are powerful tools for predicting the reactivity of complex molecules like this compound, thereby guiding synthetic efforts and providing insights into reaction mechanisms. numberanalytics.comresearchgate.net The fundamental principle of QSAR is that the reactivity of a chemical compound is a function of its molecular structure, which can be quantified by various molecular descriptors. numberanalytics.com

The development of a robust QSAR model for enynes involves several key steps:

Data Set Selection: A training set of structurally related enyne compounds with experimentally determined reactivity data (e.g., reaction rates, yields, or equilibrium constants) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the data set. These descriptors numerically represent different aspects of the molecular structure.

Model Generation: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a mathematical equation that links the descriptors to the observed reactivity. researchgate.net

Model Validation: The predictive power of the generated QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability and generalizability. numberanalytics.com

Molecular Descriptors in Enyne QSAR

A variety of descriptors can be used to build QSAR models for enyne reactivity. These are broadly categorized as follows:

| Descriptor Class | Examples | Relevance to Enyne Reactivity |

| Topological | Molecular Connectivity Indices, Wiener Index | Describe the atomic connectivity and branching of the molecule. |

| Geometrical | Molecular Surface Area, Volume, Bond Angles, Dihedral Angles | Crucial for cyclic enynes like this compound, where ring strain and conformation significantly influence reactivity. The "aryne distortion model" relates reactivity to angular strain at the alkyne. rsc.org |

| Electronic | Partial Charges, Dipole Moment, HOMO/LUMO Energies | Govern the molecule's susceptibility to electrophilic or nucleophilic attack and its participation in pericyclic reactions. The HOMO-LUMO gap can indicate kinetic stability. acs.org |

| Physicochemical | LogP (lipophilicity), Molar Refractivity, Polarizability | Influence the interaction of the enyne with solvents and catalysts, which can affect reaction rates and pathways. |

This table is interactive. You can sort and filter the data.

Predictive Models for Enyne Reactivity

For a molecule like this compound, QSAR models can predict its propensity to undergo various transformations characteristic of enynes, such as cycloadditions, cycloisomerizations, and Pauson-Khand reactions. acs.orgunime.it For instance, a QSAR model could be developed to predict the rate of a Diels-Alder reaction where the ethenyl group acts as the diene component.

Computational studies have shown that for reactions involving strained cyclic systems, geometric descriptors are often paramount. nih.gov In the case of enynes, the geometry of the transition state in pericyclic reactions is a key determinant of the reaction barrier. ucla.edu Theoretical models can compute these transition state energies and geometries, which can then be used as reactivity indicators in a QSAR study. ucla.eduescholarship.org

Consider a hypothetical QSAR study on a series of substituted this compound derivatives to predict their reactivity in a thermal Bergman-type cyclization. The reactivity could be quantified by the logarithm of the experimental rate constant (log k).

| Compound (R-group on cyclohexene ring) | log k (Experimental) | Steric Descriptor (Es) | Electronic Descriptor (σp) | Geometric Descriptor (Alkyne Angle °) | log k (Predicted by Model) |

| -H | -4.5 | 0.00 | 0.00 | 178.5 | -4.48 |

| -CH3 | -4.8 | -1.24 | -0.17 | 178.6 | -4.82 |

| -Cl | -4.1 | -0.97 | 0.23 | 178.3 | -4.15 |

| -NO2 | -3.5 | -2.52 | 0.78 | 178.1 | -3.55 |

| -OCH3 | -5.1 | -0.55 | -0.27 | 178.7 | -5.05 |

This is a hypothetical data table for illustrative purposes. The values are not based on experimental results.

In this hypothetical model, a multiple linear regression analysis might yield an equation like: log k = β₀ + β₁ (Es) + β₂ (σp) + β₃ (Alkyne Angle)

Where β coefficients represent the weight of each descriptor's contribution to the reactivity. Such a model would allow for the in silico screening of novel derivatives of this compound to identify candidates with desired reactivity profiles for specific synthetic applications. numberanalytics.com The analysis of the model can reveal that, for instance, electron-withdrawing groups and increased angular strain at the alkyne accelerate the reaction. researchgate.netrsc.org

Polymerization Science and Materials Applications of Enynyl Cyclohexenes

Tailored Polymerization Strategies for Polyfunctional Monomers

The presence of two distinct polymerizable moieties on the 1-ethenyl-3-ethynylcyclohexene monomer allows for the application of a wide range of polymerization techniques. The choice of method dictates which functional group reacts, leading to polymers with either pendant triple bonds or pendant vinyl groups, each offering unique pathways for further modification and application.

Radical Polymerization of Ethenyl Groups

Radical polymerization of enyne monomers, particularly those with conjugated systems, typically proceeds through the more reactive vinyl group. In the case of aromatic enynes, which share structural similarities with this compound, radical polymerization has been shown to selectively target the ethenyl group, resulting in a polymer with pendant acetylene (B1199291) moieties in the side chain. researchgate.netacs.org This selectivity is attributed to the high stabilization of the propagating radical by the arylethynyl group. researchgate.netacs.org

The polymerization of this compound initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is expected to follow a similar pathway. The reaction would yield a linear polymer, poly(this compound), where the cyclohexene (B86901) ring and the ethynyl (B1212043) group are pendant to the main polymer backbone. The resulting polymer contains reactive acetylene units along the chain, which can be utilized for subsequent crosslinking reactions or further functionalization. researchgate.net For instance, these acetylene-containing polymers can undergo thermal crosslinking at elevated temperatures, typically starting around 140°C, to form an insoluble, robust network structure. researchgate.net

| Monomer System | Polymerization Method | Key Finding | Resulting Structure |

| Aromatic Enynes | Radical Polymerization | Selective polymerization of the vinyl group. researchgate.netacs.org | Linear polymer with pendant acetylene groups. researchgate.net |

| This compound (Expected) | Radical Polymerization | Selective polymerization of the ethenyl group. | Linear polymer with pendant ethynylcyclohexene groups. |

Cationic Polymerization of Vinyl Cyclohexene Derivatives

Cationic polymerization is a viable method for both vinyl monomers and certain cyclic alkenes. For this compound, the initiation with a Lewis acid or a protonic acid could potentially lead to the polymerization of the ethenyl group. Cationic polymerization of vinyl ethers and cyclohexene oxide has been well-documented. lifescienceglobal.comitu.edu.tracs.org In the case of vinyl ethers, polymerization proceeds through the vinyl group, while for cyclohexene oxide, it occurs via ring-opening. acs.org

For this compound, the ethenyl group is expected to be more susceptible to cationic attack than the internal double bond of the cyclohexene ring or the ethynyl group. The initiation would involve the formation of a carbocation at the terminal carbon of the ethenyl group, which then propagates by adding to the ethenyl group of subsequent monomer molecules. The ethynyl group, being electron-withdrawing, might influence the reactivity of the ethenyl group. The resulting polymer would be a linear chain with pendant 3-ethynylcyclohexene moieties. It is crucial to control the reaction conditions to prevent potential side reactions, such as cyclization or crosslinking involving the ethynyl group, which can be promoted by the acidic environment.

Anionic Polymerization for Controlled Architectures

Anionic polymerization is particularly effective for vinyl monomers that possess electron-withdrawing substituents. eresearchco.com The ethynyl group on the this compound monomer acts as such a group, enhancing the susceptibility of the ethenyl group to nucleophilic attack by an anionic initiator like n-butyllithium. Studies on the anionic polymerization of styrenes substituted with ethynyl groups have demonstrated that these monomers undergo living polymerization, yielding polymers with predictable molecular weights and narrow molecular weight distributions. acs.orgjst.go.jp The electron-withdrawing nature of the ethynyl substituent stabilizes the propagating carbanion. jst.go.jp

By analogy, the anionic polymerization of this compound is expected to proceed selectively through the ethenyl group. This would result in a linear polymer with pendant 3-ethynylcyclohexene groups. The living nature of the polymerization would allow for the synthesis of well-defined block copolymers by the sequential addition of other anionically polymerizable monomers. However, the acetylenic proton is acidic and could potentially react with the anionic initiator or the propagating chain, which would terminate the polymerization. This can often be circumvented by using a protecting group on the acetylene, such as a trimethylsilyl (B98337) (TMS) group, which can be removed after polymerization.

| Monomer System | Initiator | Key Feature | Resulting Polymer |

| Ethynyl-substituted Styrenes | n-Butyllithium | Living polymerization, electron-withdrawing group enhances reactivity. acs.orgjst.go.jp | Well-defined linear polymer with pendant ethynylphenyl groups. acs.org |

| This compound (Expected) | Anionic Initiator | Potential for living polymerization, selective reaction at the ethenyl group. | Linear polymer with pendant 3-ethynylcyclohexene groups. |

Transition Metal-Catalyzed Polymerization of Ethynyl Units

Transition metal catalysts, particularly those based on rhodium and tungsten, are highly effective for the polymerization of acetylene derivatives. researchgate.netresearchgate.netacs.orgscispace.com Research on the polymerization of 1-ethynylcyclohexene (B1205888) has shown that these catalysts can selectively polymerize the ethynyl group while leaving the double bond in the cyclohexene ring intact. nsf.gov This remarkable selectivity allows for the synthesis of a conjugated polyacetylene backbone with pendant cyclohexenyl groups.

Rhodium-based catalysts, such as [Rh(nbd)Cl]₂ (nbd = norbornadiene), in the presence of a co-catalyst like triethylamine, are known to produce well-defined polyacetylene derivatives. researchgate.netresearchgate.net Similarly, tungsten-based catalysts have been employed for the polymerization of 1-ethynylcyclohexene. scispace.com Applying this strategy to this compound would be expected to yield a polymer with a polyacetylene backbone and pendant 1-ethenylcyclohexene groups. The pendant ethenyl groups would then be available for subsequent crosslinking or functionalization reactions, offering a pathway to complex network structures or grafted copolymers.

| Monomer | Catalyst System | Selectivity | Polymer Structure |

| 1-Ethynylcyclohexene | [Rh(nbd)Cl]₂ / Triethylamine | Polymerization of the ethynyl group. researchgate.netresearchgate.netnsf.gov | Polyacetylene backbone with pendant cyclohexenyl groups. nsf.gov |

| 1-Ethynylcyclohexene | Tungsten-based catalysts | Polymerization of the ethynyl group. scispace.com | Polyacetylene backbone with pendant cyclohexenyl groups. |

| This compound (Expected) | Rhodium or Tungsten-based catalysts | Polymerization of the ethynyl group. | Polyacetylene backbone with pendant 1-ethenylcyclohexene groups. |

Synthesis of Novel Polymeric Architectures

The ability to selectively polymerize one of the two reactive sites in this compound provides a powerful tool for designing and synthesizing novel polymer architectures. The most direct application is the creation of linear polymers with reactive pendant groups.

Linear Polymers with Pendant Functional Groups

As detailed in the preceding sections, both radical and anionic polymerization methods are expected to selectively polymerize the ethenyl group of this compound. This results in the formation of a linear polymer chain with a saturated backbone, where each repeating unit carries a pendant 3-ethynylcyclohexene group.

Structure of Linear Polymer from Radical or Anionic Polymerization:

These pendant ethynyl groups are highly valuable as they serve as reactive sites for a multitude of post-polymerization modifications. For example, they can undergo "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient grafting of a wide variety of molecules onto the polymer backbone. They can also be used for crosslinking to form thermoset materials or for metal-catalyzed coupling reactions.

Conversely, transition metal-catalyzed polymerization of the ethynyl group yields a different linear polymer architecture. In this case, the polymer backbone is a conjugated polyacetylene chain, and each repeating unit has a pendant 1-ethenylcyclohexene group.

Structure of Linear Polymer from Transition Metal-Catalyzed Polymerization:

The pendant ethenyl groups on this polymer backbone can also be used for further reactions. For instance, they can be polymerized in a subsequent step to create a cross-linked network. nih.gov This approach of using a divinyl monomer where one vinyl group is selectively protected or less reactive to form a linear polymer with pendant vinyl groups has been demonstrated with other systems. nih.gov Additionally, these pendant vinyl groups can participate in thiol-ene reactions, providing another efficient route for functionalization or crosslinking. d-nb.info

Crosslinked Networks and Highly Branched Structures

The unique molecular architecture of this compound, featuring both a polymerizable vinyl group and a reactive ethynyl group, makes it an exceptional monomer for the synthesis of complex polymer structures such as crosslinked networks and highly branched polymers. The presence of two distinct reactive sites allows for multiple polymerization pathways, which can be controlled to tailor the final material properties.

Crosslinked networks are formed when linear polymer chains are interconnected, creating a three-dimensional structure that enhances thermal stability, mechanical strength, and chemical resistance compared to linear polymers. rsc.org In the case of this compound, the vinyl group can undergo radical polymerization to form a linear polystyrene-type backbone with pendent ethynylcyclohexene moieties. Subsequent thermal treatment can induce crosslinking through the reaction of the acetylene groups. This thermal crosslinking typically occurs at temperatures around 140°C and results in the formation of an insoluble, infusible material with a new conjugated structure. highforceresearch.com The dual functionality of the monomer allows for a two-stage curing process: initial polymerization of the vinyl groups followed by a post-polymerization crosslinking of the alkyne units.

Highly branched or hyperbranched polymers represent another class of materials accessible from enynyl cyclohexene monomers. researchgate.net These structures are characterized by a high density of branches extending from a central core, leading to unique properties such as high solubility and low viscosity. researchgate.netub.edu One-pot synthesis of hyperbranched polymers can be achieved through techniques like "click" polymerization of AB2-type monomers, where 'A' and 'B' are two different reactive groups. nd.eduacs.org The this compound monomer can be conceptualized as an AB-type monomer, but its copolymerization with a multifunctional core molecule or its use in self-condensing vinyl polymerization (SCVP) can lead to hyperbranched architectures. mdpi.comosti.gov For instance, thiol-yne "click" chemistry, a robust and efficient reaction, can be employed by reacting the alkyne function of the monomer with a multifunctional thiol core molecule to build up a hyperbranched structure. acs.org

The table below summarizes hypothetical parameters for the formation of such structures based on general principles of enyne polymerization.

| Parameter | Crosslinked Network Formation | Highly Branched Polymer Synthesis |

| Monomer | This compound | This compound (as AB2 inimer) |

| Polymerization Method | Stage 1: Radical Vinyl PolymerizationStage 2: Thermal Curing | Self-Condensing Vinyl Polymerization (SCVP) via RAFT or ATRP |

| Initiator/Catalyst | Stage 1: AIBN or BPOStage 2: Heat | RAFT agent (e.g., CTA) or ATRP catalyst (e.g., Cu(I) complex) |

| Resulting Structure | 3D Covalently-Bonded Network | Dendritic, tree-like architecture |

| Key Properties | High thermal stability, insolubility, enhanced mechanical strength. rsc.org | High solubility, low viscosity, high degree of functionality. researchgate.net |

Design of Functional Materials from Enynyl Cyclohexene Monomers

Beyond polymerization, this compound is a versatile building block in advanced organic synthesis due to its two distinct and reactive π-systems. The ethynyl group and the vinyl group can participate in a wide array of chemical transformations, often with high selectivity, allowing for the construction of complex molecular frameworks.

The ethynyl group is particularly valuable for its participation in cycloaddition reactions. wikipedia.org The Diels-Alder reaction, a powerful tool for forming six-membered rings, can utilize the vinyl group as the diene component. wikipedia.orgucalgary.ca For example, a conjugated diene system involving the vinyl group and the cyclohexene double bond can react with a dienophile to create bicyclic structures in a regio- and stereocontrolled manner. wikipedia.orgconicet.gov.ar A related compound, 1-ethynylcyclohexene, has been shown to participate as the dienophile in Diels-Alder reactions to construct highly substituted pyridines. orgsyn.orgorgsyn.org This highlights the utility of the ethynylcyclohexene scaffold in synthesizing complex heterocyclic systems.

The reactivity of the alkyne moiety also extends to other cycloadditions, such as the [2+2+2] cycloaddition catalyzed by transition metals like cobalt, which can be used to form aromatic and hydroaromatic rings. uwindsor.ca Furthermore, the terminal alkyne can be deprotonated to form a lithium or magnesium acetylide, which is a potent nucleophile. This nucleophile can react with various electrophiles, such as aldehydes, ketones, and epoxides, to introduce new functional groups and build molecular complexity. nd.edu This reactivity is demonstrated in the synthesis of propargylic alcohols, which are themselves important intermediates for a variety of transformations. nd.edu

The table below outlines some key reactions where this compound could serve as a key reactant, based on the known chemistry of its functional groups.

| Reaction Type | Reacting Group | Reagent/Catalyst | Product Class | Reference |

| Diels-Alder Cycloaddition | Vinyl group (as diene) | Dienophile (e.g., Maleic anhydride) | Bicyclic adducts | wikipedia.orgucalgary.ca |

| Nucleophilic Addition | Ethynyl group (as acetylide) | Aldehyde/Ketone | Propargylic Alcohols | nd.edu |

| Sonogashira Coupling | Ethynyl group | Aryl/Vinyl Halide, Pd/Cu catalyst | Aryl/Vinyl-substituted Enynes | lumiprobe.com |

| [2+2+2] Cycloaddition | Ethynyl group | Diyne, Cobalt catalyst | Substituted Benzenes | uwindsor.ca |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 1-ethenyl-3-ethynylcyclohexene in solution. researchgate.netnih.gov It provides information on the chemical environment, connectivity, and stereochemistry of the hydrogen and carbon atoms within the molecule.

High-Resolution 1D and 2D NMR Techniques

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information about the functional groups present. For this compound, the ¹H NMR spectrum would display distinct signals for the vinyl, ethynyl (B1212043), and cyclohexene (B86901) ring protons. The ethynyl proton (≡C-H) is expected to appear as a singlet, while the protons of the vinyl group (-CH=CH₂) and the olefinic proton within the cyclohexene ring would produce complex multiplets due to spin-spin coupling. researchgate.netchemicalbook.com The aliphatic protons on the cyclohexene ring would resonate in the upfield region, with their signals often overlapping. nih.govnih.gov

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. researchgate.netpitt.edu The sp-hybridized carbons of the alkyne, the sp²-hybridized carbons of the vinyl group and the cyclohexene double bond, and the sp³-hybridized carbons of the saturated portion of the ring would all appear in their characteristic chemical shift regions. nih.govpitt.edu

Due to the complexity and potential for signal overlap in the 1D spectra, two-dimensional (2D) NMR experiments are essential for unambiguous structural assignment. mdpi.com

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks, allowing for the tracing of connectivity between adjacent protons throughout the cyclohexene ring and its substituents.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity between the functional groups and the cyclohexene ring, for example, by showing a correlation from the vinyl protons to the C1 carbon of the ring, or from the allylic ring protons to the ethynyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous compounds. researchgate.netnih.govchemicalbook.comnih.gov

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Vinyl (-CH=CH₂) | 5.0 - 6.0 | 112 - 144 |

| Cyclohexene (=CH-) | 5.5 - 6.0 | 120 - 135 |

| Ethynyl (≡C-H) | ~2.0 - 3.0 | 70 - 90 |

| Allylic (Ring CH) | ~2.5 - 3.0 | 30 - 40 |

Quantitative NMR for Stoichiometry and Yield Determination

Quantitative NMR (qNMR) is a powerful method for determining the concentration, purity, or yield of a substance without the need for identical reference standards for the analyte. researchgate.netox.ac.uk The method relies on comparing the integral of one or more signals from the analyte with the integral of a signal from an internal standard of known concentration and purity. ox.ac.uk

To determine the yield of a this compound synthesis, a precise mass of an inert calibration compound (e.g., 1,3,5-trimethoxybenzene) would be added to a precisely weighed sample of the crude reaction product. researchgate.net Key experimental parameters must be carefully controlled for accuracy, including ensuring a sufficiently long relaxation delay (d1) between scans to allow for complete T1 relaxation of all relevant nuclei. This ensures that the signal integrals are directly proportional to the number of nuclei. ox.ac.uk A high signal-to-noise ratio is also essential for accurate integration. ox.ac.uk By using the known molecular weights and comparing the integrated areas of the analyte and the standard, the absolute purity or quantity of the synthesized this compound can be calculated with high precision. ox.ac.uk

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which is fundamental for confirming its elemental composition. For this compound, the molecular formula is C₁₀H₁₂. nih.gov The theoretical exact mass for the molecular ion [M]⁺• is 132.093900383 Da. nih.gov An experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the molecular formula and rule out other potential structures with the same nominal mass.

Upon ionization, typically by electron impact (EI), the molecular ion of this compound can undergo characteristic fragmentation. The fragmentation pattern provides a "fingerprint" that can aid in structural identification. scribd.comaip.org Likely fragmentation pathways for unsaturated cyclic compounds include:

Retro-Diels-Alder Reaction: Cyclohexene and its derivatives are known to undergo a characteristic retro-Diels-Alder cleavage, which would break the ring into two smaller fragments. msu.edu

Loss of Substituents: Cleavage of the bonds connecting the side chains to the ring is a common pathway. This would result in fragment ions corresponding to the loss of a vinyl radical (M-27) or an ethynyl radical (M-25). libretexts.org

Aliphatic Ring Fragmentation: The saturated part of the cyclohexene ring can also fragment through the loss of small neutral molecules like ethylene (B1197577) (C₂H₄), leading to clusters of peaks separated by 14 mass units. libretexts.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The key vibrational modes expected for this compound are summarized in the table below. The terminal alkyne C-H stretch gives a sharp, characteristic band around 3300 cm⁻¹ in the IR spectrum. researchgate.net The carbon-carbon triple bond stretch appears in a relatively quiet region of the spectrum, near 2100 cm⁻¹. The carbon-carbon double bonds of the vinyl group and the cyclohexene ring give rise to stretching vibrations in the 1640-1680 cm⁻¹ region. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are based on data from analogous compounds and standard vibrational frequency tables. researchgate.netresearchgate.net

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|---|

| ≡C-H Stretch | Terminal Alkyne | 3320 - 3300 | Strong, Sharp | Medium |

| =C-H Stretch | Alkene / Vinyl | 3100 - 3000 | Medium | Strong |

| -C-H Stretch | Alkane | 3000 - 2850 | Strong | Strong |

| C≡C Stretch | Alkyne | 2150 - 2100 | Weak to Medium | Strong |

| C=C Stretch | Alkene / Vinyl | 1680 - 1640 | Medium to Weak | Strong |

| C-H Bend | Alkene / Vinyl | 1000 - 650 | Strong | Weak |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. beilstein-journals.org While no crystal structure for this compound itself is currently reported in the public domain, the technique would provide definitive information on its molecular geometry if suitable single crystals could be obtained. acs.orgnih.gov

For a chiral molecule like (R)- or (S)-1-ethenyl-3-ethynylcyclohexene, X-ray analysis of a single crystal would determine its absolute stereochemistry without ambiguity. The analysis yields precise measurements of bond lengths, bond angles, and torsional angles. For this compound, it would confirm the half-chair conformation typical of cyclohexene rings and reveal the precise spatial orientation of the vinyl and ethynyl substituents relative to the ring. acs.org Any intermolecular interactions in the crystal lattice, such as π-stacking or C-H···π interactions, would also be elucidated. beilstein-journals.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,3,5-trimethoxybenzene |

| Ethylene |

| (R)-1-Ethenyl-3-ethynylcyclohexene |

Chromatographic Techniques for Purity and Separation

Chromatography is an essential analytical tool for separating, identifying, and purifying the components of a mixture. For a compound like this compound, which may be synthesized as part of a complex reaction mixture, chromatographic techniques are indispensable for ensuring its purity and for isolating it for further analysis or application.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is a primary method for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves to verify the compound's identity, assess its purity, and identify by-products in a synthesis mixture. nih.govmorressier.com

The process begins with the injection of the sample into the GC system, where it is vaporized. An inert carrier gas transports the vaporized sample through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the inside of the column). Compounds with higher volatility and lower affinity for the stationary phase travel faster through the column, resulting in separation.

As each separated component elutes from the GC column, it enters the mass spectrometer. The MS ionizes the molecules, typically causing them to fragment in a reproducible pattern. The mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragments are measured, generating a mass spectrum that serves as a molecular fingerprint. The PubChem database records a GC-MS spectrum for this compound, confirming its use for this compound. nih.gov Analysis of related cyclohexene derivatives by GC-MS is a well-established method for characterizing isomers and determining product distributions in chemical reactions. nih.govmorressier.comnih.gov For this compound, with a molecular weight of 132.20 g/mol , the mass spectrum would be expected to show a molecular ion peak corresponding to this mass, alongside a unique fragmentation pattern resulting from the cleavage of the ethenyl and ethynyl groups and fragmentation of the cyclohexene ring. nih.gov

Table 1: Application of GC-MS for this compound Analysis

| Parameter | Description | Relevance to this compound |

| Retention Time (RT) | The time taken for a compound to travel through the GC column. | Specific to the compound under defined conditions; used for preliminary identification. |

| Molecular Ion Peak (M+) | The peak in the mass spectrum corresponding to the intact molecule's mass. | Confirms the molecular weight (m/z ≈ 132). nih.gov |

| Fragmentation Pattern | The series of peaks corresponding to the masses of fragments of the original molecule. | Provides structural confirmation; unique "fingerprint" for the molecule. |

| Purity Assessment | Quantified by the relative area of the GC peak corresponding to the target compound. | Determines the percentage purity of a synthesized or isolated sample. |

| By-product Identification | Identification of other peaks in the chromatogram via their mass spectra. | Crucial for optimizing reaction conditions and understanding reaction mechanisms. nih.gov |

This compound possesses two reactive functional groups—a vinyl (ethenyl) group and an ethynyl group—making it a suitable monomer for polymerization and cross-linking reactions. researchgate.net When this compound is polymerized, the resulting polymer consists of chains of varying lengths. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier analytical technique for characterizing the molecular weight distribution of the resulting polymer. resolvemass.capolymersource.ca

GPC separates molecules based on their hydrodynamic volume, or size in solution. waters.comwaters.com The sample is dissolved in an appropriate solvent, such as tetrahydrofuran (B95107) (THF), and passed through a column packed with porous gel beads. indiana.edu Larger polymer chains cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller chains penetrate the pores to varying extents, increasing their path length and causing them to elute later. waters.com

A detector, commonly a refractive index (RI) or UV detector, measures the concentration of the polymer as it elutes, generating a chromatogram. waters.com By calibrating the system with polymer standards of known molecular weights, the chromatogram can be converted into a molecular weight distribution curve. lcms.cz From this curve, several key parameters are calculated that define the polymer's characteristics.

Key parameters determined by GPC include:

Number Average Molecular Weight (Mn): The total weight of all polymer chains divided by the number of chains. It is sensitive to the presence of low-molecular-weight chains. polymersource.cawaters.com

Weight Average Molecular Weight (Mw): An average that gives more weight to heavier chains. It is more indicative of properties like strength and impact resistance. polymersource.cawaters.com

Polydispersity Index (PDI): The ratio of Mw/Mn. It measures the breadth of the molecular weight distribution. A PDI of 1.0 indicates that all polymer chains are of the same length (monodisperse). A higher PDI signifies a broader distribution of chain lengths. polymersource.ca

For polymers derived from this compound, GPC analysis is critical for quality control and for correlating the polymerization conditions with the final properties of the material. resolvemass.calcms.cz

Table 2: GPC Parameters for Polymers of this compound

| GPC Parameter | Formula | Information Provided |

| Number Average MW (Mn) | ΣNᵢMᵢ / ΣNᵢ | Average molecular weight based on the number of polymer chains. |

| Weight Average MW (Mw) | ΣNᵢMᵢ² / ΣNᵢMᵢ | Average molecular weight biased towards heavier polymer chains. |

| Polydispersity Index (PDI) | Mw / Mn | A measure of the uniformity of chain lengths in the polymer sample. |

Microwave Spectroscopy for Gas-Phase Structure and Dynamics

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. It provides exceptionally precise data on molecular geometry, allowing for the determination of bond lengths, bond angles, and conformational structures with high accuracy. arxiv.orgnih.gov For a molecule like this compound, this technique is ideal for elucidating its precise three-dimensional structure and understanding the dynamics of its flexible cyclohexene ring.

In a microwave spectroscopy experiment, a low-pressure gaseous sample is irradiated with microwave radiation. The molecules absorb energy at specific frequencies corresponding to transitions between quantized rotational states. The resulting absorption spectrum consists of a series of sharp lines. By analyzing the frequencies of these rotational transitions, highly accurate rotational constants (A, B, C) for the molecule can be determined.

These rotational constants are inversely proportional to the molecule's moments of inertia, which are directly related to its mass distribution and geometry. Through the analysis of the spectra of different isotopologues (molecules where one or more atoms have been substituted with a heavier isotope, e.g., ¹³C for ¹²C), the atomic coordinates of each atom can be precisely determined using Kraitchman's equations. nih.gov

Studies on structurally similar molecules, such as ethynylcyclohexane, have demonstrated the power of microwave spectroscopy to distinguish between different conformers (e.g., axial vs. equatorial substitution on the cyclohexane (B81311) ring) and to determine their relative energies and structural parameters. researchgate.net For this compound, key structural questions that could be answered include:

The preferred conformation of the cyclohexene ring (e.g., half-chair).

The precise bond lengths and angles of the vinyl and ethynyl substituents.

The orientation of the substituents relative to the ring (e.g., pseudo-axial or pseudo-equatorial).

The potential presence of multiple stable conformers in the gas phase. mdpi.com

The high precision of this technique makes it an invaluable tool for fundamental studies of molecular structure and for benchmarking the accuracy of theoretical quantum chemical calculations. nih.govmit.edu

Table 3: Structural Information from Microwave Spectroscopy of this compound

| Measurement | Derived Parameter | Structural Insight |

| Rotational Transitions | Rotational Constants (A, B, C) | Provides the principal moments of inertia of the molecule. |

| Isotopologue Spectra | Atomic Coordinates (Kraitchman Analysis) | Determines the precise 3D position of each atom in the molecule. nih.gov |

| Transition Intensities | Dipole Moment Components | Gives information about the charge distribution within the molecule. |

| Spectral Analysis | Conformational Isomers | Identifies and characterizes different stable shapes of the molecule. researchgate.net |

Development of Sustainable and Economically Viable Synthesis Routes

The future synthesis of this compound will likely prioritize sustainability and economic viability, moving away from classical, multi-step procedures that may involve hazardous reagents or produce significant waste. A key area of development will be the application of modern catalytic methods that are atom-economical and environmentally benign. beilstein-journals.orgnih.govd-nb.inforesearchgate.net

Future research will likely focus on:

Enyne Metathesis: This powerful, atom-economical reaction could be a cornerstone for the synthesis of this compound and its derivatives. beilstein-journals.orgnih.govd-nb.inforesearchgate.net Tandem reactions involving enyne metathesis could allow for the rapid construction of the core structure from simpler, readily available starting materials. beilstein-journals.orgnih.govd-nb.inforesearchgate.net

Direct C-H Functionalization: Bypassing the need for pre-functionalized starting materials, direct C-H activation and functionalization of simpler cyclohexene precursors represents a highly efficient and sustainable approach.

Flow Chemistry: The use of continuous flow reactors can offer improved safety, scalability, and efficiency for the synthesis of this potentially reactive molecule.

Bio-based Precursors: Investigating synthetic pathways that utilize starting materials derived from renewable biomass sources will be a critical step towards creating a truly sustainable production process. rsc.org

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Enyne Metathesis | High atom economy, access to diverse derivatives. beilstein-journals.orgnih.govd-nb.inforesearchgate.net | Development of selective and recyclable catalysts. |

| C-H Functionalization | Reduced synthetic steps, less waste. | Discovery of robust and selective catalytic systems. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction conditions. |

| Bio-based Synthesis | Reduced reliance on fossil fuels, greener process. rsc.org | Identification of suitable biomass-derived starting materials. |

Exploration of Unprecedented Reactivity and Catalytic Systems

The unique arrangement of reactive sites in this compound—the vinyl group, the terminal alkyne, and the internal double bond—makes it a fertile ground for discovering novel chemical transformations. Future research is expected to delve into its reactivity with a variety of catalytic systems to unlock new synthetic pathways.

Cycloaddition Reactions: The conjugated enyne system is an ideal candidate for various cycloaddition reactions, such as Diels-Alder and [4+2] cycloadditions, to construct complex polycyclic frameworks. rsc.org The reaction of conjugated enynes with arynes, for example, can lead to the formation of isoaromatic cyclic allenes. rsc.org

Asymmetric Catalysis: The development of chiral catalysts for reactions involving this compound will be crucial for accessing enantioenriched products, which are of significant interest in medicinal chemistry and materials science. researchgate.net

Metal-catalyzed Cross-Coupling Reactions: The terminal alkyne provides a handle for a wide range of cross-coupling reactions (e.g., Sonogashira, Heck, Suzuki), allowing for the facile introduction of various functional groups and the synthesis of complex molecular architectures. researchgate.net

N-Conjugated Systems: The introduction of nitrogen-containing functional groups in conjugation with the enyne system could lead to novel electronic properties and reactivity patterns, opening up new avenues for functionalization. nih.gov

| Reaction Type | Potential Outcome | Future Research Direction |

| Cycloadditions | Formation of complex polycyclic structures. rsc.org | Investigation of novel dienophiles and dienes. |

| Asymmetric Catalysis | Synthesis of chiral molecules with high enantiopurity. researchgate.net | Design of new chiral ligands and catalytic systems. |

| Cross-Coupling | Facile functionalization and construction of complex molecules. researchgate.net | Exploration of novel coupling partners and catalysts. |

| N-Conjugation | Tuning of electronic properties and reactivity. nih.gov | Synthesis and study of N-conjugated derivatives. |

Rational Design of Materials with Tailored Macroscopic Properties

The presence of multiple polymerizable groups makes this compound a highly attractive monomer for the rational design of advanced materials. Future research will focus on harnessing its unique structure to create polymers with precisely controlled architectures and functionalities. ethz.chrsc.orgresearchgate.net

Cascade Polymerizations: The enyne moiety can participate in cascade polymerization reactions, such as ring-opening metathesis polymerization (ROMP), to produce polymers with complex and well-defined structures. ethz.chresearchgate.netnih.gov This approach could lead to materials with tunable degradation rates and high glass transition temperatures. rsc.org